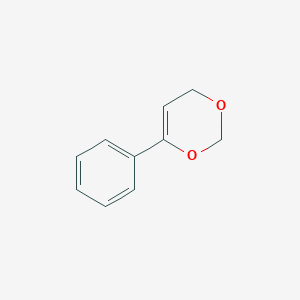

6-Phenyl-4H-1,3-dioxine

説明

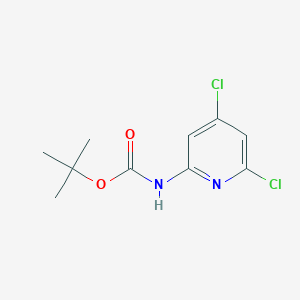

6-Phenyl-4H-1,3-dioxine is a chemical compound that falls under the category of heterocycles . Heterocycles and their derivatives play a pivotal role in natural products and synthetic organic chemistry . They are used in medicinal, agricultural, and synthetic chemistry . Among the various 1,3-benzodioxane derivatives, 4H-benzo[d][1,3]dioxin-4-one has been identified as an active core in many biologically active molecules .

Synthesis Analysis

The direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Chemical Reactions Analysis

The reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid has been studied . Also, the photolysis of heterobifunctional monomers equipped with benzodioxinone and aliphatic hydroxyl groups leads to the formation of oligoesters with a narrow molecular weight distribution .科学的研究の応用

Synthesis and Catalytic Applications

- An efficient synthesis of new 3,4-Dihydropyrimidin-2(1H)-ones incorporating a phenyl moiety at C-5 and C-6, using a microwave-assisted Biginelli-like reaction, has been reported. This process involves a three-component, one-pot condensation utilizing TMSCl and Co(OAc)2.4H2O as an efficient Lewis acid catalyst (Kefayati, Fakhriyannejad, & Mohammadi, 2009).

Applications in Organic Synthesis

- A directed Claisen reaction between tert-butyl propionate and phenyl propionate, forming key building blocks in the synthesis of macrolide antibiotics, demonstrates the application of this compound in practical synthesis (Zhang, Kitamura, & Myers, 2015).

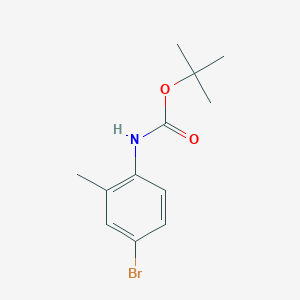

- The versatility of 6-Bromomethyl-4H-1,3-dioxin in heterocycle and carbocycle construction is highlighted. It is prepared from allyl iodide and used in various multistep transformations, illustrating its synthetic utility (Greshock & Funk, 2002).

Characterization and Analysis

- Synthesis and characterization of polybenzoxazine with phenylnitrile functional group have been studied, showcasing the potential in developing materials with improved thermal stability (Qi et al., 2009).

- Investigations into the thermal transformations of certain compounds, such as 2-benzylideneindan-1,3-dioneα-oxide, have been conducted, shedding light on their potential applications in various chemical processes (Anokhina et al., 1988).

Computational Studies

- Density Functional Theory (DFT) has been utilized to study the interaction between chlorophenol and Cu(111) surface, providing insights into the formation of dioxin compounds on copper surfaces (Altarawneh et al., 2008).

Environmental and Toxicology Studies

- Research has been conducted on the role of halogen substituents in halogen bonding, which is significant in understanding molecular interactions and potential applications in material science (Gurbanov et al., 2021).

特性

IUPAC Name |

6-phenyl-4H-1,3-dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFNSIJENXMCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-4H-1,3-dioxine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。